molecular formula C13H20N2O2 B13148198 Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-

Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-

Katalognummer: B13148198
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: GCEIOCIBLDUDKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of a propanamide group attached to a 4-methoxyphenyl ethyl chain and a methylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- typically involves the reaction of 4-methoxyphenyl ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as pain relief and reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
  • Propanamide, N-(4-methoxyphenyl)-2-methyl-

Uniqueness

Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl ethyl chain and the methylamino group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)propanamide

InChI

InChI=1S/C13H20N2O2/c1-10(14-2)13(16)15-9-8-11-4-6-12(17-3)7-5-11/h4-7,10,14H,8-9H2,1-3H3,(H,15,16)

InChI-Schlüssel

GCEIOCIBLDUDKR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NCCC1=CC=C(C=C1)OC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.